
Trp-Leu
Vue d'ensemble
Description
L-Tryptophane-L-leucine est un dipeptide composé des acides aminés L-tryptophane et L-leucine. Le L-tryptophane est un acide aminé aromatique essentiel nécessaire à la synthèse des protéines chez l’homme et les animaux, tandis que le L-leucine est un acide aminé à chaîne ramifiée qui joue un rôle crucial dans la synthèse des protéines et la régulation du métabolisme.
Applications De Recherche Scientifique
L-Tryptophan-L-leucine has a wide range of scientific research applications:
Chemistry: It is used in studies involving peptide synthesis and modification.
Biology: The dipeptide is studied for its role in protein synthesis and metabolic regulation.
Medicine: L-tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation, while L-leucine is important for muscle protein synthesis and recovery
Industry: Both amino acids are used in the production of food additives, animal feed, and pharmaceuticals
Mécanisme D'action
Le L-tryptophane-L-leucine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Composés similaires :
L-Tryptophane : Un acide aminé essentiel impliqué dans la synthèse de la sérotonine et d’autres voies métaboliques.
L-Leucine : Un acide aminé à chaîne ramifiée important pour la synthèse des protéines et la régulation du métabolisme.
Autres dipeptides : Des dipeptides similaires comme le L-tryptophane-L-valine et le L-leucine-L-isoleucine présentent des propriétés comparables mais diffèrent par leur composition spécifique en acides aminés et les effets biologiques qui en résultent.
Analyse Biochimique
Biochemical Properties
Trp-Leu participates in a variety of biochemical reactions. Tryptophan, one of the components of this compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. As a precursor to many bioactive compounds, tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The tryptophan component of this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. Tryptophan, a component of this compound, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le L-tryptophane-L-leucine peut être synthétisé par formation de liaison peptidique entre le L-tryptophane et le L-leucine. Ce processus implique généralement l’activation du groupe carboxyle du L-tryptophane et l’attaque nucléophile subséquente par le groupe amino du L-leucine. Les réactifs couramment utilisés pour cette activation comprennent les carbodiimides tels que la dicyclohexylcarbodiimide (DCC) et les agents de couplage tels que la N-hydroxysuccinimide (NHS).
Méthodes de production industrielle : La production industrielle de L-tryptophane et de L-leucine implique souvent la fermentation microbienne. Pour le L-tryptophane, Escherichia coli et Corynebacterium glutamicum sont couramment utilisés comme hôtes de production en raison de leurs antécédents génétiques bien caractérisés et de la facilité de manipulation génétique . La production de L-leucine utilise également des techniques de fermentation microbienne similaires, avec optimisation des voies métaboliques pour améliorer le rendement et la productivité.
Analyse Des Réactions Chimiques
Types de réactions : Le L-tryptophane-L-leucine peut subir diverses réactions chimiques, notamment :
Oxydation : La chaîne latérale indole du L-tryptophane peut être oxydée sélectivement à l’aide de réactifs comme l’oxaziridine.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le dipeptide.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou carboxyle, conduisant à la formation de dérivés.
Réactifs et conditions courants :
Oxydation : La N-sulfonyl oxaziridine est utilisée pour l’oxydation sélective de la chaîne latérale indole du L-tryptophane.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de la chaîne latérale indole peut conduire à la formation de structures cycliques de type alcaloïde .
4. Applications de la recherche scientifique
Le L-tryptophane-L-leucine a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé dans des études impliquant la synthèse et la modification de peptides.
Biologie : Le dipeptide est étudié pour son rôle dans la synthèse des protéines et la régulation du métabolisme.
Médecine : Le L-tryptophane est un précurseur de la sérotonine, un neurotransmetteur impliqué dans la régulation de l’humeur, tandis que le L-leucine est important pour la synthèse et la récupération des protéines musculaires
Industrie : Les deux acides aminés sont utilisés dans la production d’additifs alimentaires, d’aliments pour animaux et de produits pharmaceutiques
Comparaison Avec Des Composés Similaires
L-Tryptophan: An essential amino acid involved in serotonin synthesis and other metabolic pathways.
L-Leucine: A branched-chain amino acid important for protein synthesis and metabolic regulation.
Other Dipeptides: Similar dipeptides like L-tryptophan-L-valine and L-leucine-L-isoleucine have comparable properties but differ in their specific amino acid composition and resulting biological effects.
Propriétés
Numéro CAS |
13123-35-8 |
|---|---|
Formule moléculaire |
C17H23N3O3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
LYMVXFSTACVOLP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Description physique |
Solid |
Synonymes |
Trp-Leu tryptophan-leucine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Trp-Leu identified in these studies?
A1: this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []
Q2: How does this compound interact with DPP-IV to exert its inhibitory effect?
A2: Research suggests that this compound can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []
Q3: Beyond DPP-IV, are there other known targets of this compound?
A3: Yes, studies have shown that this compound can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []
Q4: What are the downstream effects of this compound inhibiting ACE?
A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.
Q6: What spectroscopic techniques have been used to characterize this compound?
A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of this compound. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []
Q7: How does this compound behave under simulated gastrointestinal conditions?
A7: Studies show that this compound exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.
Q8: Does this compound possess any intrinsic catalytic activity?
A8: The provided research does not suggest that this compound acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.
Q9: How does the position of Trp and Leu within the dipeptide affect its activity?
A9: Research has shown that the dipeptide this compound exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []
Q10: Does modifying the N-terminal amino acid of this compound affect its interaction with ACE?
A10: Yes, studies on tofuyo, a fermented soybean food, identified both this compound and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []
Q11: Has the efficacy of this compound as a DPP-IV inhibitor been tested in cellular or animal models?
A11: While the research confirms this compound's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



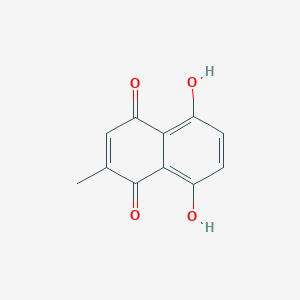
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)





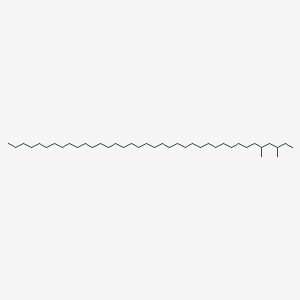
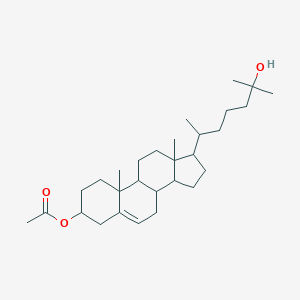

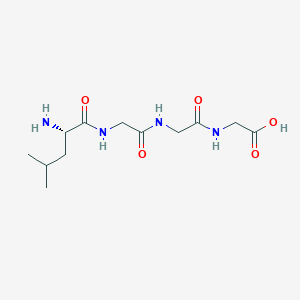
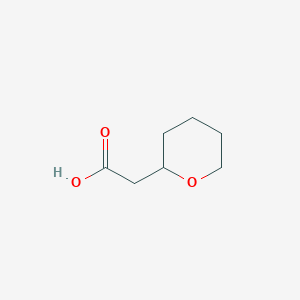
![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)
